Cas no 1352415-05-4 (1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester)

1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester
- methyl 4-methyl-1H-indazole-3-carboxylate
- 1h-indazole-3-carboxylic acid,4-methyl-,methyl ester
- Methyl 4-methyl-2H-indazole-3-carboxylate
- 4-Methyl-1H-indazole-3-carboxylic acid methyl ester
- SY317619
- methyl4-methyl-1H-indazole-3-carboxylate
- MFCD22556712
- F18474
- BS-44448
- 1352415-05-4
- CS-0187511
-
- MDL: MFCD22556712
- インチ: 1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
- InChIKey: BENRFHWXHFSUPN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C2C(C)=CC=CC=2NN=1)=O
計算された属性
- せいみつぶんしりょう: 190.074227566g/mol
- どういたいしつりょう: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A321589-50mg |
Methyl 4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 50mg |
$119.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1229318-5g |
Methyl 4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 5g |
$1300 | 2024-06-03 | |
abcr | AB569027-250 mg |
Methyl 4-methyl-1H-indazole-3-carboxylate, 95%; . |
1352415-05-4 | 95% | 250MG |
€394.80 | 2023-07-11 | |
Ambeed | A321589-5g |
Methyl 4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 5g |
$1401.0 | 2025-02-21 | |
1PlusChem | 1P01KLNT-50mg |
Methyl4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 50mg |
$87.00 | 2023-12-22 | |
Aaron | AR01KLW5-1g |
Methyl4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 1g |
$470.00 | 2023-12-16 | |
1PlusChem | 1P01KLNT-100mg |
Methyl4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 100mg |
$119.00 | 2023-12-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN174-50mg |
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester |
1352415-05-4 | 95% | 50mg |
558.0CNY | 2021-07-14 | |
Ambeed | A321589-100mg |
Methyl 4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 100mg |
$163.0 | 2025-02-21 | |
Ambeed | A321589-250mg |
Methyl 4-methyl-1H-indazole-3-carboxylate |
1352415-05-4 | 95% | 250mg |
$249.0 | 2025-02-21 |
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
7. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
1H-Indazole-3-carboxylic acid, 4-methyl-, methyl esterに関する追加情報
1H-Indazole-3-carboxylic Acid, 4-methyl-, Methyl Ester (CAS No 135241-05-4)
The compound 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester (CAS No 135241-05-4) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The indazole core is a heterocyclic aromatic compound consisting of a benzene ring fused with a pyrazole ring, providing a unique scaffold for various functional groups.
The methyl ester functionality in this compound adds to its chemical versatility, making it an interesting candidate for further derivatization and exploration in medicinal chemistry. Recent studies have highlighted the potential of indazole derivatives as anti-inflammatory agents, antimicrobial agents, and anticancer drugs. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that certain indazole derivatives exhibit potent inhibitory activity against key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore the importance of compounds like 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester in the development of novel therapeutic agents.
In addition to its biological significance, the synthesis and characterization of 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester have been extensively studied. A study in *Organic Letters* reported a concise and efficient synthetic route for this compound using a combination of microwave-assisted synthesis and catalytic hydrogenation. This approach not only enhances the scalability of the synthesis but also provides insights into the optimization of similar indazole derivatives for large-scale production.
The methyl ester group in this compound plays a crucial role in its solubility and bioavailability. Research has shown that esterification can significantly improve the pharmacokinetic properties of carboxylic acids, making them more suitable for oral administration. This is particularly relevant in drug development, where bioavailability is a critical factor determining the success of a candidate molecule.
Furthermore, the 4-methyl substitution on the indazole ring introduces steric and electronic effects that can influence the compound's interaction with biological targets. A study published in *Bioorganic & Medicinal Chemistry* explored the impact of various substituents on the indazole ring on its binding affinity to specific protein targets. The results indicated that the methyl group at position 4 enhances both selectivity and potency, making it a valuable modification for drug design.
From an analytical standpoint, the characterization of 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester has been achieved using advanced spectroscopic techniques such as NMR, IR, and MS. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its suitability for both research and commercial applications.
In conclusion, 1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester (CAS No 135241-05-4) is a versatile compound with promising applications in drug discovery and development. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers in academia and industry alike.
1352415-05-4 (1H-Indazole-3-carboxylic acid, 4-methyl-, methyl ester) 関連製品
- 2445785-16-8(4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonyl fluoride)
- 1154276-55-7(2-(benzyloxy)-4-propoxybenzoic acid)
- 1805510-91-1(2-(Difluoromethyl)-5-fluoro-6-iodopyridine-3-acetonitrile)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)
- 1510057-06-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-amine)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
- 2229198-49-4(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)
- 2172564-70-2(2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
